Phenol, 4-methoxy-2-(1-phenylethenyl)-
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Overview
Description
4-Methoxy-2-(1-phenylethenyl)phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a methoxy group (-OCH3) and a phenylethenyl group (-C6H5CH=CH-) attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-2-(1-phenylethenyl)phenol can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.
Another method involves nucleophilic aromatic substitution, where a nucleophile displaces a leaving group on an aromatic ring . This reaction typically requires the presence of electron-withdrawing groups on the aromatic ring to facilitate the substitution.
Industrial Production Methods
Industrial production of 4-methoxy-2-(1-phenylethenyl)phenol often involves large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2-(1-phenylethenyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The phenylethenyl group can be reduced to form the corresponding alkane.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Strong nucleophiles such as sodium hydride (NaH) or sodium amide (NaNH2) are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group yields quinones, while reduction of the phenylethenyl group produces the corresponding alkane.
Scientific Research Applications
4-Methoxy-2-(1-phenylethenyl)phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-methoxy-2-(1-phenylethenyl)phenol involves its interaction with various molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit the activity of enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) . Additionally, it can form stable radicals that terminate peroxy radicals, thereby preventing polymerization in certain industrial applications .
Comparison with Similar Compounds
4-Methoxy-2-(1-phenylethenyl)phenol can be compared with other phenolic compounds such as:
Properties
CAS No. |
62594-98-3 |
---|---|
Molecular Formula |
C15H14O2 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
4-methoxy-2-(1-phenylethenyl)phenol |
InChI |
InChI=1S/C15H14O2/c1-11(12-6-4-3-5-7-12)14-10-13(17-2)8-9-15(14)16/h3-10,16H,1H2,2H3 |
InChI Key |
FZVGLYLNXHKKKP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)O)C(=C)C2=CC=CC=C2 |
Origin of Product |
United States |
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